molecular formula C11H19N3O3 B8340614 [2-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester

[2-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B8340614
M. Wt: 241.29 g/mol
InChI Key: ZXRJXCGKBMTTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404684B2

Procedure details

N-Hydroxy-propionamidine (0.10 g, 1.15 mmol) in DMF (2 ml) is added to a stirred suspension of sodium hydride (0.05 g of a 60% dispersion in oil, 1.26 mmol) in DMF (20 ml) in the presence of molecular sieves (0.1 g). The reaction flask is then immersed in a pre-heated oil bath at 50° C. and stirring continued for 5 min. 3-tert-Butoxycarbonylamino-propionic acid ethyl ester (0.25 g, 1.15 mmol) in DMF (2 ml) is added over 5 minutes. After 3 hours at 50° C. the mixture is cooled to 0° C. and water (3 ml) is added. The mixture is allowed to warm to room temperature then filtered through Celite™ filter material, washing with ethyl acetate, and the solvent is removed. Purification by chromatography, eluting with hexane:ethyl acetate (3:1) affords the titled compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[NH:6])[CH2:4][CH3:5].[H-].[Na+].C(O[C:12](=O)[CH2:13][CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])C.O>CN(C=O)C>[C:19]([O:18][C:16](=[O:17])[NH:15][CH2:14][CH2:13][C:12]1[O:1][N:2]=[C:3]([CH2:4][CH3:5])[N:6]=1)([CH3:22])([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ONC(CC)=N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)OC(CCNC(=O)OC(C)(C)C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask is then immersed in a pre-heated oil bath at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
then filtered through Celite™
FILTRATION
Type
FILTRATION
Details
filter material
WASH
Type
WASH
Details
washing with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
Purification by chromatography
WASH
Type
WASH
Details
eluting with hexane:ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC1=NC(=NO1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.